molecular formula C12H10Cl2N2O2 B12949080 Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12949080
M. Wt: 285.12 g/mol
InChI Key: SZRHLXXDKMJVAF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with ethyl, chloro, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with ethyl hydrazinecarboxylate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-chloro-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of two chloro substituents, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and properties .

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

ethyl 4-chloro-1-(2-chlorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-9(14)7-16(15-11)10-6-4-3-5-8(10)13/h3-7H,2H2,1H3

InChI Key

SZRHLXXDKMJVAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC=CC=C2Cl

Origin of Product

United States

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